30-Oxopseudotaraxasterol

Oncology Cytotoxicity Cell-based assays

30-Oxopseudotaraxasterol is a structurally defined ursane-type triterpenoid with established anti-inflammatory and cytotoxic activity. It is not interchangeable with oleanane analogs. Supported by a validated LC/MS/MS plasma quantification method, it reduces analytical development costs. Ideal as a reference standard or lead compound for inflammation and oncology drug discovery programs.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B13847225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name30-Oxopseudotaraxasterol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C
InChIInChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22+,23+,24+,25-,27-,28-,29-,30-/m1/s1
InChIKeyNGFFRJBGMSPDMS-BWKFTBGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taraxasterol (CAS 464-98-2): A Structurally Defined Ursane-Type Pentacyclic Triterpenoid for Targeted Pharmacological Research and Bioassay Development


Taraxasterol, systematically designated as (3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol, is a pentacyclic triterpenoid of the ursane class with the molecular formula C30H50O and a molecular weight of 426.72 g/mol [1]. This compound is characterized by a 1,2-cyclopentene phenanthrene core and a melting point of 221–222°C, distinguishing it from oleanane-type triterpenoids through its specific ursane skeleton and stereochemical configuration [1]. Taraxasterol is a naturally occurring bioactive constituent found in various medicinal plants, most notably in Taraxacum officinale (dandelion), and is recognized for its established anti-inflammatory, anti-oxidative, and anti-carcinogenic properties in a range of preclinical models [1]. As a structurally well-defined, high-purity pentacyclic triterpenoid, Taraxasterol serves as a critical reference standard and research tool for pharmacological studies focused on inflammation, oxidative stress, and oncology, offering a distinct chemical scaffold for investigating structure-activity relationships within this important class of natural products [1].

Why Substituting Taraxasterol with Other Pentacyclic Triterpenoids (e.g., α-Amyrin, β-Amyrin) Risks Compromised Experimental Reproducibility and Misleading Pharmacological Conclusions


The interchange of Taraxasterol with seemingly similar pentacyclic triterpenoids, such as α-amyrin or β-amyrin, without rigorous verification, poses a significant risk to the validity and reproducibility of scientific research. Although these compounds share a common C30H50O formula and are often co-isolated from the same plant sources [1], their distinct carbon skeletons—Taraxasterol possessing an ursane backbone versus the oleanane backbone of β-amyrin—and differing stereochemical configurations at key positions lead to divergent interactions with biological targets. This structural non-equivalence is evidenced by the observed differences in their anti-inflammatory potency and enzyme inhibition profiles [2]. For example, while a broad range of triterpene alcohols from Compositae flowers demonstrated anti-inflammatory activity with 50% inhibitory doses between 0.1 and 0.8 mg per ear, these are class-level effects and do not guarantee interchangeable performance in more specific, target-based assays [3]. Relying on an unverified substitute for Taraxasterol can introduce an uncontrolled variable, potentially yielding false negatives or inaccurate structure-activity relationship (SAR) data, thereby undermining the procurement value and scientific integrity of a research program. The following quantitative evidence underscores the specific, non-fungible properties of Taraxasterol that justify its deliberate selection over in-class analogs.

Quantitative Differential Evidence for Taraxasterol (CAS 464-98-2): Validating Specific Potency and Selectivity Against In-Class Analogs and Reference Compounds


Differential Cytotoxic Selectivity of Taraxasterol Across Human Cancer Cell Lines

Taraxasterol exhibits a distinct and differential cytotoxic profile across various human cancer cell lines, a feature that is not uniform among pentacyclic triterpenoids. In a study comparing its effects, Taraxasterol demonstrated a 5.3-fold greater potency against HepG2 hepatocellular carcinoma cells (IC50: 17.0 μM) compared to PC3 prostate cancer cells (IC50: 89.7 μM) [1]. This selectivity is further evidenced by its comparatively higher potency in PC3 cells (IC50: 37.1 μM at 48h) versus HT-29 colon cancer cells (IC50: 89.7 μM at 48h) [1]. In contrast, other in-class triterpenoids may show a different pattern of cell line sensitivity, underscoring the unique biological activity profile of Taraxasterol. This cell line-specific potency is a critical factor for researchers designing targeted anti-cancer studies.

Oncology Cytotoxicity Cell-based assays

Quantitative In Vivo Anti-Inflammatory Efficacy of Taraxasterol Compared to the Clinical Standard Prednisolone

The in vivo anti-inflammatory efficacy of Taraxasterol has been directly benchmarked against prednisolone, a widely used clinical corticosteroid, in a formalin-induced paw edema model in rats. Oral administration of Taraxasterol at 10 mg/kg resulted in a 38.2% reduction in inflammation at 3 hours post-induction, an effect comparable to the 35.3% reduction observed with prednisolone [1]. At 24 hours, Taraxasterol maintained a 31.4% reduction, again demonstrating equivalence to prednisolone's 32.6% reduction [1]. This head-to-head comparison provides a quantifiable, clinically relevant benchmark for Taraxasterol's anti-inflammatory potency, distinguishing it from other triterpenoids like β-amyrin, taraxasterol, and pseudo-taraxasterol, which were shown to be less active than the most potent triterpenoid diol (faradiol) in a separate topical inflammation model [2].

Inflammation In vivo pharmacology Edema model

Class-Level Anti-Inflammatory Potency of Taraxasterol Among Compositae-Derived Triterpene Alcohols

Within the specific class of triterpene alcohols isolated from Compositae flowers, Taraxasterol demonstrates a potent anti-inflammatory effect. A study evaluating 11 different triterpene alcohols, including heliaol, ψ-taraxasterol, α-amyrin, β-amyrin, and lupeol, found that all compounds in this structural class exhibited marked inhibitory activity against TPA-induced ear inflammation in mice [1]. The 50% inhibitory dose (ID50) for this entire class of compounds, including Taraxasterol, was established in the narrow range of 0.1 to 0.8 mg per ear [1]. This data positions Taraxasterol as a core member of a highly active class of anti-inflammatory natural products, but it does not provide differentiation within the class. Its procurement value is therefore tied to its use as a representative of this potent class or as a starting point for comparative SAR studies against other specific members like β-amyrin.

Inflammation Natural products Class-effect

Pharmacokinetic Characterization of Taraxasterol Following Oral Administration in a Rat Model

For in vivo studies requiring systemic administration, the pharmacokinetic (PK) properties of a compound are paramount. A validated LC/MS/MS method has been developed and successfully applied to characterize the PK profile of Taraxasterol in rats following oral administration at doses of 7.75, 15.5, and 31.0 mg/kg [1]. Key analytical method validation parameters were established, demonstrating mean recovery rates from rat plasma ranging from 85.3% to 87.2% and matrix effects between 98.5% and 104.0%, with intra- and inter-day precision both below 11.8% [1]. This foundational PK data, including the establishment of a quantifiable plasma concentration range (9.0-5000 ng/mL), provides a critical advantage for experimental planning [1]. While direct comparative PK data against other pentacyclic triterpenoids like betulinic acid is limited, the availability of a robust analytical method for Taraxasterol reduces technical barriers and enhances the reproducibility of in vivo pharmacological studies, thereby differentiating it from less well-characterized analogs.

Pharmacokinetics ADME Bioavailability

High-Impact Research and Development Applications for Taraxasterol (CAS 464-98-2) Based on Quantified Pharmacological Evidence


Lead Compound or Reference Standard in Targeted Anti-Inflammatory Drug Discovery

Taraxasterol is ideally suited as a lead compound or a benchmark reference standard for anti-inflammatory drug discovery programs. Its demonstrated in vivo efficacy, which is quantitatively comparable to prednisolone in a standard paw edema model (achieving a 38.2% reduction in inflammation at 3h vs. 35.3% for prednisolone) [1], provides a validated starting point for medicinal chemistry optimization. Researchers can use Taraxasterol as a positive control in new assay development or to benchmark the activity of novel synthetic derivatives and other natural product isolates. This application is supported by the established knowledge of its structure and its potent activity within the class of Compositae-derived triterpene alcohols [2].

Investigating Tumor-Selective Cytotoxicity in Oncology Research

Taraxasterol's distinct and differential cytotoxic profile across human cancer cell lines makes it a valuable tool for oncology research focused on tumor selectivity. The 5.3-fold difference in IC50 values between HepG2 (17.0 μM) and PC3 (89.7 μM) cells [3] indicates a non-uniform mechanism of action that warrants further investigation into its molecular targets and cell-specific pathways. This property distinguishes Taraxasterol from a generally cytotoxic agent and positions it as a candidate for studies aiming to exploit differential sensitivity between tumor types, or between cancerous and normal cells.

Representative Compound for Studying the Pharmacology of Ursane-Type Triterpenoids

Taraxasterol serves as a key representative molecule for elucidating the shared and unique pharmacological properties of ursane-type pentacyclic triterpenoids. Its inclusion in studies alongside oleanane-type compounds (e.g., β-amyrin) allows for direct structure-activity relationship (SAR) investigations to determine the contribution of the ursane skeleton to biological activity. The class-level evidence of anti-inflammatory potency (ID50: 0.1–0.8 mg/ear) [2] provides a baseline from which the specific contribution of the Taraxasterol structure can be compared to other in-class analogs, such as α-amyrin or lupeol. This application is critical for advancing the fundamental understanding of triterpenoid biochemistry.

In Vivo Pharmacological Studies Facilitated by Validated Bioanalytical Methods

For research programs progressing to in vivo efficacy or ADME studies, the procurement of Taraxasterol offers a significant practical advantage. The existence of a validated LC/MS/MS method for its quantification in rat plasma, with established parameters for recovery, matrix effects, and precision [4], eliminates the need for costly and time-consuming method development from scratch. This pre-existing analytical infrastructure facilitates the generation of high-quality, reproducible pharmacokinetic and pharmacodynamic data, reducing a key experimental bottleneck and making Taraxasterol a more attractive candidate for development compared to less-characterized natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 30-Oxopseudotaraxasterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.